molecular formula C14H15N3O2S2 B2791352 4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole CAS No. 2097935-43-6

4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole

Cat. No.: B2791352
CAS No.: 2097935-43-6
M. Wt: 321.41
InChI Key: YAYHCQNDIAROII-UHFFFAOYSA-N
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Description

4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole typically involves multiple steps, including the formation of the benzo[c][1,2,5]thiadiazole core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial applications, making it a likely candidate for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. In the context of its use as a photocatalyst, the compound absorbs visible light, which excites electrons and facilitates various chemical reactions. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, while the cyclopropylidenepiperidinyl group can donate electrons, creating a donor-acceptor system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole is unique due to its specific functional groups, which enhance its electron-donating and accepting properties. This makes it particularly effective as a visible-light organophotocatalyst and in other applications requiring efficient electron transfer .

Properties

IUPAC Name

4-(4-cyclopropylidenepiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-21(19,13-3-1-2-12-14(13)16-20-15-12)17-8-6-11(7-9-17)10-4-5-10/h1-3H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYHCQNDIAROII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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